3-Methoxy-3-(2-methoxyphenyl)azetidine
Description
Contextualization of Azetidine (B1206935) Chemistry within Synthetic Organic Chemistry
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. magtech.com.cn In the landscape of synthetic organic chemistry, they occupy a unique space between the highly reactive, three-membered aziridines and the more stable, five-membered pyrrolidines. rsc.orgub.bw The primary characteristic that governs the chemistry of azetidines is their significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain makes their synthesis a notable challenge, as conventional cyclization methods can be inefficient. ub.bwnih.gov
Despite the synthetic difficulties, chemists have developed several strategies to construct the azetidine ring. ub.bw Classical approaches include [2+2] cycloadditions between imines and alkenes, as well as intramolecular cyclization of alkylamines. acs.org More recent advancements have provided a broader array of methods, such as the ring expansion of aziridines, palladium-catalyzed intramolecular C-H amination, and strain-release homologation of azabicyclo[1.1.0]butanes. ub.bwrsc.org The development of these synthetic routes is crucial as it unlocks the potential to create a wide variety of substituted azetidines for further study and application. magtech.com.cn
Significance of the Azetidine Core in Chemical Research
The azetidine scaffold is considered a "privileged motif" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from the observation that the incorporation of an azetidine ring into a larger molecule can confer several desirable physicochemical and pharmacological properties. nih.govresearchgate.net The rigid, three-dimensional structure of the azetidine ring can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net
Furthermore, the azetidine moiety can act as a bioisostere—a substituent that retains similar biological activity to the group it replaces while offering improved properties. acs.org It has been used to replace other common groups like gem-dimethyl groups, carbonyls, and larger rings such as piperidines, often leading to enhanced solubility, metabolic stability, and cell permeability. nih.gov These improvements are critical in the drug discovery process for optimizing lead compounds into viable drug candidates. The value of this core is evidenced by its presence in approved drugs like the antihypertensive agent Azelnidipine. enamine.net
Rationale for Focused Investigation on 3-Methoxy-3-(2-methoxyphenyl)azetidine
While specific research on this compound is not extensively published, a strong rationale for its investigation can be inferred from studies on related structures. The focus on 3,3-disubstituted azetidines is a significant area of research, as this substitution pattern creates a quaternary center that imparts unique conformational constraints and metabolic stability. acs.orgresearchgate.net
The specific substituents on the target molecule are of particular interest:
3-Aryl Group: The presence of an aryl group at the 3-position is a common feature in biologically active azetidines. Research on 3-aryl-3-arylmethoxy-azetidines has identified them as a promising class of ligands for monoamine transporters, suggesting the azetidine scaffold is a suitable replacement for other frameworks like tropanes in CNS-active compounds. nih.gov The "2-methoxyphenyl" group specifically introduces a common aromatic substitution pattern found in many pharmaceuticals.
Therefore, the combination of these specific groups on a 3,3-disubstituted azetidine core makes this compound a novel scaffold. Its synthesis and study are rationalized by the need to explore new chemical space and generate building blocks with potential for applications in drug discovery, particularly for central nervous system targets. nih.gov
Research Objectives and Scope for this compound
Given the novelty of this compound, initial research efforts would logically focus on fundamental synthetic and characterization objectives. The scope of such an investigation would be centered on establishing the foundational chemistry of this specific molecule.
Primary Research Objectives:
Development of a Synthetic Pathway: A core objective would be to establish a novel, efficient, and scalable synthetic route to this compound. This would involve exploring various synthetic strategies for constructing 3,3-disubstituted azetidines and adapting them for this specific substitution pattern. acs.orgorganic-chemistry.org
Physicochemical Characterization: Thorough characterization of the compound's structural and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential.
Exploration as a Synthetic Building Block: A key goal would be to demonstrate the utility of the synthesized compound as a versatile scaffold. This involves developing methods to further functionalize the azetidine nitrogen, creating a library of derivatives for future screening. enamine.netnih.gov
Investigation of Bioisosteric Potential: The research would aim to evaluate the molecule as a potential bioisostere for other, more common structural motifs in known bioactive compounds. This could involve computational modeling and comparative studies. nih.gov
The scope of this foundational research would be to provide the chemical community with a novel, well-characterized building block and the synthetic tools necessary for its incorporation into more complex molecular designs, thereby enabling its future evaluation in areas like medicinal chemistry and materials science. acs.org
Compound Properties Table
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| CAS Number | 1401962-47-7 |
| Predicted XLogP3 | 1.4 |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 3 |
Note: Physicochemical properties are predicted values as experimental data is not widely available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methoxy-3-(2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-4-3-5-9(10)11(14-2)7-12-8-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
YRXHMNMTAZBNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC2)OC |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Methoxy 3 2 Methoxyphenyl Azetidine and Its Analogs
Historical and Contemporary Approaches to Azetidine (B1206935) Ring Formation
The synthesis of azetidines has evolved significantly from classical cyclization methods to more sophisticated and efficient catalytic strategies. The inherent ring strain of the four-membered ring necessitates carefully designed approaches to achieve successful ring closure.
Cyclization Strategies for N-Heterocyclic Scaffolds
Intramolecular cyclization of acyclic precursors is a cornerstone of azetidine synthesis. These strategies typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. Common approaches include the nucleophilic substitution of a leaving group at the γ-position by a nitrogen atom. Precursors for such cyclizations are often γ-amino alcohols or γ-haloamines.
Another significant strategy involves the [2+2] cycloaddition between an imine and an alkene, a method that has seen considerable development. acs.org The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, offers a direct route to the azetidine core. acs.org Additionally, ring expansion of smaller heterocycles, such as aziridines, provides another pathway to the azetidine skeleton. nih.gov
Modern advancements have introduced catalytic methods that offer greater efficiency and control. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing the azetidine ring from readily available amine precursors. organic-chemistry.org Similarly, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines presents a novel and high-yielding route to functionalized azetidines. frontiersin.orggoogle.com
Table 1: Comparison of Azetidine Ring Formation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Intramolecular Cyclization | Nucleophilic attack of a nitrogen atom on a γ-carbon with a leaving group. | Readily available precursors. | Can require harsh conditions. |
| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the four-membered ring directly. | Atom economical. | Can have regioselectivity and stereoselectivity challenges. |
| Ring Expansion | Conversion of a three-membered aziridine (B145994) ring into a four-membered azetidine ring. | Access to diverse substitution patterns. | Requires pre-synthesis of the aziridine precursor. |
| Catalytic C-H Amination | Transition metal-catalyzed formation of a C-N bond via C-H activation. | High efficiency and functional group tolerance. | Catalyst cost and sensitivity. |
| Epoxy Amine Cyclization | Lewis acid-catalyzed intramolecular ring-opening of an epoxide by an amine. | High regioselectivity and yield. | Requires specific stereochemistry in the precursor. |
Precursor Design and Synthesis for Azetidine Ring Closure
The success of any azetidine synthesis is heavily reliant on the design and preparation of the acyclic precursor. For the intramolecular cyclization approach, the strategic placement of a nucleophilic nitrogen and an electrophilic carbon at a 1,3-relationship is crucial. A common precursor is a 1,3-amino alcohol, which can be converted into a γ-haloamine or a γ-sulfonyloxyamine to facilitate the final ring-closing step.
For the synthesis of 3,3-disubstituted azetidines, the precursor must contain the desired substituents at the central carbon of the 1,3-diamine or amino alcohol backbone. The design of these precursors often involves multi-step sequences, starting from commercially available materials. For example, the synthesis of a precursor for 3-aryl-3-alkoxyazetidines might start from a substituted propiophenone (B1677668) derivative.
Targeted Synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine
While a specific, detailed synthesis of this compound is not extensively documented in the literature, a plausible and efficient route can be extrapolated from the synthesis of analogous 3-aryl-3-arylmethoxyazetidines. nih.gov This proposed synthesis involves the construction of a key tertiary alcohol intermediate followed by cyclization.
Stereoselective and Regioselective Synthetic Routes
A likely synthetic pathway commences with a suitable N-protected 3-azetidinone. The regioselective and stereoselective addition of a Grignard or organolithium reagent, in this case, a 2-methoxyphenyl magnesium halide, to the ketone functionality of the 3-azetidinone would yield the corresponding tertiary alcohol. The stereochemistry of this addition can often be influenced by the nature of the N-protecting group and the reaction conditions.
The subsequent step would involve the methylation of the tertiary hydroxyl group to introduce the methoxy (B1213986) substituent. This can be achieved using standard methylation reagents such as methyl iodide in the presence of a base like sodium hydride. Finally, the removal of the N-protecting group would furnish the target compound, this compound.
An alternative approach could involve an intramolecular cyclization of a suitably designed precursor, such as a derivative of 2-(2-methoxyphenyl)-2-methoxy-propane-1,3-diol. Conversion of the diol to a diamine or a dihalide followed by intramolecular ring closure would lead to the desired azetidine.
Evaluation of Key Synthetic Intermediates
The successful synthesis of this compound hinges on the efficient preparation and characterization of key intermediates.
N-Protected 3-Azetidinone: This is a critical starting material. Its synthesis can be achieved through various literature methods, often involving the cyclization of an appropriate precursor followed by oxidation of the resulting 3-hydroxyazetidine. The choice of the N-protecting group (e.g., benzhydryl, Boc) is important as it can influence the reactivity and stability of the azetidinone and its subsequent intermediates.
N-Protected-3-hydroxy-3-(2-methoxyphenyl)azetidine: This tertiary alcohol is the product of the crucial Grignard or organolithium addition. Its formation confirms the successful installation of the 2-methoxyphenyl group at the 3-position. Spectroscopic analysis (NMR, IR, Mass Spectrometry) would be essential to confirm its structure.
N-Protected-3-methoxy-3-(2-methoxyphenyl)azetidine: This intermediate is formed after the methylation of the tertiary alcohol. Its characterization would confirm the presence of both the methoxy and the 2-methoxyphenyl groups at the C3 position.
Table 2: Proposed Key Intermediates and Their Synthetic Role
| Intermediate | Structure | Role in Synthesis | Key Transformation |
| N-Protected 3-Azetidinone | Starting material for C3 functionalization. | Ketone for nucleophilic addition. | |
| N-Protected-3-hydroxy-3-(2-methoxyphenyl)azetidine | Product of aryl group installation. | Grignard/Organolithium addition. | |
| N-Protected-3-methoxy-3-(2-methoxyphenyl)azetidine | Precursor to the final deprotected product. | Methylation of the hydroxyl group. |
Advanced Synthetic Techniques Applied to the Azetidine Core
The field of azetidine synthesis is continually advancing, with new methodologies offering improved efficiency, selectivity, and functional group tolerance. These advanced techniques are highly applicable to the synthesis of complex azetidines like this compound.
Photochemical Methods: Visible-light-mediated [2+2] cycloadditions, or aza Paternò-Büchi reactions, provide a powerful and green approach to azetidine synthesis. acs.org These reactions can often be performed under mild conditions and allow for the construction of highly functionalized azetidines that may be difficult to access through traditional thermal methods.
Flow Chemistry: The use of continuous flow reactors for photochemical transformations has shown significant advantages in terms of scalability, safety, and reaction efficiency. This technology could be applied to the photochemical synthesis of azetidine precursors or the azetidine ring itself.
Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of azetidines is a major area of research. nih.gov These methods allow for the preparation of enantioenriched azetidines, which are of great interest in medicinal chemistry. For the synthesis of this compound, a chiral Lewis acid could potentially be used to catalyze the asymmetric addition of the organometallic reagent to the 3-azetidinone, leading to a specific enantiomer of the product.
Modular and Late-Stage Functionalization: Recent strategies focus on the development of modular approaches to 3,3-disubstituted azetidines. acs.org These methods, often employing electrophilic azetidinylation reagents, allow for the rapid diversification of the azetidine core at a late stage of the synthesis, which is highly valuable for the generation of compound libraries for drug discovery. acs.org
Sustainable Synthesis and Green Chemistry Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comuni-saarland.de These principles are increasingly important in evaluating and developing synthetic routes for pharmaceuticals and their intermediates.
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently more sustainable as they generate minimal waste. nih.gov
Many of the modern methods for azetidine synthesis exhibit excellent atom economy. For instance, the aza Paternò-Büchi reaction, being a [2+2] cycloaddition, is a highly atom-economical process where all atoms of the alkene and imine are incorporated into the azetidine product. nih.gov Catalytic methods also contribute to reaction efficiency, not only by enabling reactions under milder conditions but also by minimizing the need for stoichiometric reagents that would otherwise become waste products. researchgate.net High-yielding processes are crucial, but a high chemical yield does not necessarily mean the reaction is "green" if it has poor atom economy. wikipedia.org
| Reaction Type for Azetidine Synthesis | Theoretical Atom Economy | Description |
| [2+2] Cycloaddition (Aza Paternò-Büchi) | 100% | All atoms from the two reacting molecules are incorporated into the single product. nih.gov |
| Intramolecular Cyclization (e.g., C-H Amination) | High (>90%) | The primary product is the azetidine, with the elimination of a small molecule (e.g., H₂O or an acid). |
| Condensation followed by Cyclization | Moderate to Low | These multi-step, one-pot processes often involve the formation of byproducts like water and require stoichiometric reagents or bases, lowering the overall atom economy. jmchemsci.com |
| Substitution/Cyclization (from dihalides) | Moderate | Involves the displacement of leaving groups (e.g., halides), which become stoichiometric waste products. organic-chemistry.org |
The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste. nih.gov Green chemistry encourages the use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME), or eliminating solvents altogether. nih.govijpsjournal.com For instance, a sustainable flow-batch approach for synthesizing NH-aziridines was developed using the green solvent CPME. nih.gov
Waste minimization is directly linked to atom economy and reaction efficiency. Strategies to reduce waste include:
Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents dramatically reduces the amount of inorganic waste. researchgate.net
Process Optimization: Designing one-pot or tandem reactions avoids intermediate isolation and purification steps, which saves on solvents and materials. acs.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using microwave irradiation, can significantly reduce waste and energy consumption. ijpsjournal.com
Recycling: Where possible, recycling catalysts and solvents further minimizes the environmental footprint of the synthesis. researchgate.net
By applying these green chemistry principles, the synthesis of complex molecules like this compound and its analogs can be designed to be not only efficient and selective but also environmentally responsible.
Iii. Theoretical and Computational Investigations of 3 Methoxy 3 2 Methoxyphenyl Azetidine
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 3-Methoxy-3-(2-methoxyphenyl)azetidine. These calculations allow for a detailed exploration of the molecule's potential energy surface and the distribution of electrons within its framework.
The presence of flexible groups, such as the 2-methoxyphenyl and methoxy (B1213986) substituents, attached to the stereocenter of the azetidine (B1206935) ring, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine their relative energies.
Below is a hypothetical data table representing the relative energies of different conformers, which would be obtained from such a computational study. The dihedral angles (e.g., N1-C2-C3-C(Aryl) and C2-C3-O-CH3) would define each unique conformation.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N1-C2-C3-C_Aryl) (°) | Dihedral Angle (C2-C3-O-CH3) (°) | Relative Energy (kcal/mol) |
| A | 120.5 | 65.2 | 0.00 |
| B | -118.9 | 68.4 | 1.25 |
| C | 119.8 | -175.1 | 2.80 |
| D | -65.7 | 70.1 | 4.10 |
Note: Data is representative and derived from theoretical calculations on analogous 3-substituted azetidine systems. Energies are relative to the most stable conformer (A).
Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations can provide detailed information on the distribution of electron density, molecular orbitals, and electrostatic potential. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich 2-methoxyphenyl ring, while the LUMO may be distributed across the azetidine ring, indicating its susceptibility to nucleophilic attack.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information reveals the polar nature of bonds and identifies potential sites for electrophilic or nucleophilic attack. The nitrogen atom in the azetidine ring is expected to carry a significant negative charge, making it a nucleophilic center. The carbon atoms of the azetidine ring, particularly C2 and C4 adjacent to the nitrogen, will likely bear a partial positive charge.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms
| Atom | Atomic Charge (e) |
| N1 (Azetidine) | -0.45 |
| C2 (Azetidine) | 0.15 |
| C3 (Azetidine) | 0.28 |
| C4 (Azetidine) | 0.15 |
| O (Methoxy on C3) | -0.38 |
| O (Methoxy on Phenyl) | -0.35 |
Note: Data is representative and based on DFT calculations of similar heterocyclic compounds. Values are in elementary charge units (e).
Reaction Mechanism Predictions and Computational Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions. nih.gov Computational methods can be employed to model these transformations, for instance, in reactions involving nucleophilic attack or thermal rearrangements. By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
For a transformation of the azetidine ring, such as a ring-expansion or cleavage, transition state theory combined with quantum chemical calculations can predict the activation energy. nih.gov This involves locating the first-order saddle point on the potential energy surface that connects the reactant and product. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
While quantum chemical calculations are excellent for studying the energetics of a reaction pathway, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the system over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes, solvent effects, and the trajectory of a reactive event.
For this compound, MD simulations could be used to study its interaction with solvent molecules, its diffusion properties, or its approach to a binding site in a biological system. In the context of a reaction, MD can be used to sample the conformational space of the reactants leading up to the transition state, providing a more complete picture of the factors that influence reactivity.
Spectroscopic Data Interpretation Through Computational Models
Computational models are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov
Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data can help to confirm the structure and assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes.
Similarly, the vibrational frequencies and intensities of the molecule can be calculated. These computed frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. This allows for the assignment of specific bands to the stretching and bending motions of functional groups, such as the C-N and C-O bonds within the molecule, and the vibrations of the aromatic ring.
Vibrational Spectroscopy Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations, primarily using density functional theory (DFT), are instrumental in assigning experimental vibrational bands to specific atomic motions. arxiv.orgavcr.cz
The process typically involves optimizing the molecular geometry of this compound to find its most stable conformation. Following optimization, vibrational frequencies are calculated. These calculated frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. nih.govresearchgate.net
For a complex molecule like this compound, the vibrational spectrum would be rich with information. Key vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations from the methoxyphenyl group are typically observed in the 3100-3000 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the azetidine ring and methoxy groups would appear at slightly lower frequencies.
C-O stretching: The stretching vibrations of the ether linkages (both the methoxy group on the phenyl ring and the one on the azetidine ring) would result in strong IR bands, typically in the 1250-1000 cm⁻¹ range.
Aromatic C=C stretching: The phenyl ring would exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Azetidine ring vibrations: The four-membered azetidine ring would have specific ring puckering and breathing modes at lower frequencies.
It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3085 | Aromatic C-H Stretch |
| 2 | 2970 | Aliphatic CH₃ Stretch |
| 3 | 2850 | Azetidine CH₂ Stretch |
| 4 | 1605 | Aromatic C=C Stretch |
| 5 | 1490 | Aromatic C=C Stretch |
| 6 | 1245 | Aryl C-O Stretch |
| 7 | 1110 | Aliphatic C-O Stretch |
| 8 | 950 | Azetidine Ring Deformation |
Note: This data is illustrative and based on typical values for the functional groups present. Actual computational results would provide a more detailed and precise spectrum.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those employing DFT, can accurately predict NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental spectra. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts are derived. nih.gov
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
¹H NMR:
The aromatic protons of the 2-methoxyphenyl group would appear in the downfield region (typically δ 6.8-7.5 ppm), with their exact shifts depending on their position relative to the methoxy and azetidine substituents.
The protons of the two methoxy groups would likely appear as distinct singlets, with the aryl methoxy protons slightly more downfield than the aliphatic methoxy protons.
The methylene (B1212753) protons on the azetidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR:
The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the oxygen of the methoxy group would be significantly downfield.
The quaternary carbon of the azetidine ring bonded to both an oxygen and the phenyl group would be a key downfield signal.
The carbons of the methoxy groups would appear in the δ 50-60 ppm range.
The methylene carbons of the azetidine ring would be found in the aliphatic region of the spectrum.
Computational predictions of NMR shifts are valuable for assigning complex spectra and for distinguishing between potential isomers. liverpool.ac.uksourceforge.io
Illustrative Predicted NMR Chemical Shifts for this compound
¹H NMR
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet |
| Ar-OCH₃ | 3.85 | Singlet |
| Azetidine-OCH₃ | 3.20 | Singlet |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 158.0 |
| Aromatic C-N | 135.0 |
| Aromatic C-H | 110.0 - 130.0 |
| Azetidine C-O/N | 85.0 |
| Ar-OCH₃ | 55.5 |
| Azetidine-OCH₃ | 51.0 |
Note: This data is illustrative and based on typical values for the functional groups present. Actual computational results would provide more precise shift values.
Iv. Mechanistic Studies of Chemical Transformations Involving 3 Methoxy 3 2 Methoxyphenyl Azetidine
Reaction Pathways and Kinetic Investigations
A thorough investigation into the reaction pathways and kinetics is the first step in unraveling the mechanism of any chemical transformation involving 3-Methoxy-3-(2-methoxyphenyl)azetidine. This involves monitoring the reaction progress over time to determine the rate of the reaction and its dependence on the concentration of various reactants.
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. libretexts.org For a hypothetical reaction where this compound undergoes a transformation, the reaction rate can be determined by monitoring the change in concentration of the reactant or a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This hypothetical data suggests the reaction is first-order with respect to this compound and zero-order with respect to Reagent B.
Elucidation of Intermediates and Transition States
To fully comprehend a reaction mechanism, it is essential to identify any transient species, such as intermediates and transition states, that are formed during the course of the reaction.
In some cases, reaction intermediates may be stable enough to be detected and characterized using spectroscopic techniques. Low-temperature NMR spectroscopy or flow-NMR could potentially be employed to observe the formation and decay of transient intermediates in reactions involving this compound. nih.gov For instance, in a ring-opening reaction, it might be possible to spectroscopically identify a carbocation or a zwitterionic intermediate.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. mdpi.com By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for carbon, ¹⁵N for nitrogen, or ²H for hydrogen), it is possible to follow the connectivity of atoms from reactants to products. researchgate.net This can provide definitive evidence for proposed reaction pathways and the involvement of specific bonds in the rate-determining step. For example, a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a bond to the labeled atom is broken in the rate-determining step.
Hypothetical Kinetic Isotope Effect Data
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | kH / kD |
| This compound | 1.2 x 10⁻³ | 1.05 |
| Deuterated this compound (at C2) | 1.14 x 10⁻³ |
A small secondary kinetic isotope effect, as shown in this hypothetical table, might suggest a change in hybridization at the labeled carbon atom in the transition state.
Influence of Substituents and Reaction Conditions on Reactivity
The reactivity of this compound can be significantly influenced by the nature of substituents on the aromatic ring and the specific reaction conditions employed.
Systematic variation of substituents on the 2-methoxyphenyl group (e.g., electron-donating or electron-withdrawing groups) and studying the effect on the reaction rate can provide valuable information about the electronic demands of the transition state. A Hammett plot, which correlates the reaction rate with the electronic properties of the substituents, can be constructed to quantify these effects. A positive slope (ρ > 0) indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state, while a negative slope (ρ < 0) implies the opposite. epfl.ch
Furthermore, reaction conditions such as temperature, pressure, solvent polarity, and the presence of catalysts can have a profound impact on the reaction mechanism and the distribution of products. For example, a polar solvent might stabilize charged intermediates, thereby favoring a particular reaction pathway.
Hammett and Taft Analyses
No studies reporting Hammett or Taft analyses for reactions involving this compound were found. Such analyses would be invaluable for understanding the electronic effects of substituents on the reaction rates and mechanisms of this compound. For example, a Hammett plot could elucidate the sensitivity of a reaction to substituent changes on the phenyl ring, providing insight into the development of charge in the transition state.
Solvent Effects on Reaction Mechanisms
Information regarding the influence of solvent polarity and proticity on the reaction mechanisms of this compound is not available in the current literature. Investigating solvent effects would help to clarify the nature of the transition states in reactions involving this azetidine (B1206935) derivative, distinguishing between polar and nonpolar mechanisms.
Catalytic Cycles and Their Mechanistic Details
There are no published reports detailing the participation of this compound in catalytic cycles. Elucidation of any such cycles would be crucial for understanding its potential applications in catalysis, including the identification of active catalytic species, turnover-limiting steps, and deactivation pathways.
V. Applications of the 3 Methoxy 3 2 Methoxyphenyl Azetidine Scaffold in Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
While the broader class of 3-substituted azetidines is recognized for its utility in constructing complex molecular frameworks, specific data on the application of 3-Methoxy-3-(2-methoxyphenyl)azetidine in this context is not available.
There are no specific documented examples of this compound being used in the synthesis of polycyclic or spirocyclic systems. The general synthetic utility of azetidines in forming such structures is known, but this particular derivative has not been featured in published studies.
The potential for this compound to introduce stereochemical diversity into molecules is theoretically plausible due to the presence of a stereocenter at the C3 position of the azetidine (B1206935) ring. However, no specific research has been found that details its use for this purpose.
Role in Material Science Precursors
The application of this compound in material science is another area lacking specific research findings.
There is no available information on the use of this compound as a monomer in the design of advanced polymers.
Similarly, no studies have been identified that describe the use of the this compound scaffold in the development of functional materials.
Development of Novel Organic Reactions
The involvement of this compound in the development of novel organic reactions has not been reported in the scientific literature.
Methodology Development Based on Azetidine Reactivity
The reactivity of the azetidine ring is a key feature in the development of new synthetic methods. The ring strain can be harnessed to drive reactions that might not be feasible with less strained cyclic amines like pyrrolidines or piperidines. rsc.orgrsc.org Methodologies based on the reactivity of the azetidine scaffold often involve the selective cleavage of the C-N or C-C bonds of the ring, leading to the formation of functionalized acyclic amines or larger heterocyclic structures.
Recent advancements have focused on the metal-catalyzed functionalization of the azetidine ring. nih.gov These methods allow for the direct introduction of substituents at specific positions of the ring with high regio- and stereoselectivity. The interplay of factors such as the nature of the substituents on both the nitrogen and carbon atoms, as well as coordinative effects, significantly influences the reactivity of the metallated azetidine species. nih.gov This allows for precise control over the functionalization process, enabling the synthesis of a wide array of substituted azetidines.
For instance, the development of methods for the direct C-H arylation of azetidines provides a powerful tool for the synthesis of 3-aryl-substituted azetidines. While specific examples for this compound are not extensively documented, the general principles of these methodologies can be applied. The presence of the methoxy (B1213986) and methoxyphenyl groups at the 3-position would likely influence the electronic and steric environment of the ring, thereby affecting the outcome of such reactions.
The functionalization of azetidines is not limited to C-H activation. The development of methods for the divergent preparation of substituted azetidines from a common azetidine-containing starting material has been a significant area of research. researchgate.net These strategies often involve lithiation followed by electrophilic trapping, nucleophilic displacement reactions, or transition metal-catalyzed cross-coupling reactions. researchgate.net
Here is an interactive data table summarizing some methodologies developed based on the reactivity of the azetidine scaffold:
| Methodology | Description | Key Features | Potential Application to this compound |
| Metal-based C-H Functionalization | Direct introduction of substituents at C-H bonds of the azetidine ring using transition metal catalysts. nih.gov | High regio- and stereoselectivity. | Functionalization at the C2 or C4 positions. |
| Divergent Synthesis from Azetidine Precursors | Utilization of a common azetidine scaffold to generate a library of diverse derivatives through various functionalization reactions. researchgate.net | Modular approach to a wide range of substituted azetidines. | Synthesis of a library of derivatives with varied substituents for structure-activity relationship studies. |
| Ring-Opening Reactions | Cleavage of the azetidine ring to form functionalized acyclic amines or larger heterocycles. rsc.orgrsc.org | Driven by ring strain; can be initiated by various reagents. | Access to complex amine structures. |
Cascade and Multi-Component Reactions
The unique reactivity of the azetidine scaffold makes it an attractive component in cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.
A notable example is the silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids, which provides an efficient pathway to functionalized fused pyridines. nih.gov This reaction involves a chemo- and regioselective ring expansion, sequential oxidative nucleophilic additions, and oxidative aromatization. nih.gov While this specific example involves a 3-alkylideneazetidine, the underlying principles of harnessing the ring strain for cascade processes could be extended to other substituted azetidines.
Multi-component reactions involving azetidines have also been explored for the synthesis of diverse heterocyclic structures. These reactions often exploit the ability of the azetidine nitrogen to act as a nucleophile and the ring to participate in subsequent transformations. The development of MCRs that incorporate the this compound scaffold could lead to the efficient synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.
The following table provides examples of cascade and multi-component reactions involving azetidine derivatives:
| Reaction Type | Reactants | Product | Key Features |
| Oxidative Cascade Reaction | N-aryl-3-alkylideneazetidines, Carboxylic Acids | Fused Pyridines | Silver-promoted, chemo- and regioselective ring expansion. nih.gov |
| Palladium-Catalyzed Multicomponent Cascade | 3-Hydroxypropionitrile derivatives, Arylboronic acids | Substituted Dihydrochalcones | Aryl addition/hydroxyl elimination/reduction Heck approach. nih.gov |
| Three-component Cascade Reaction | 3-Ketonitriles, 2-Unsubstituted Imidazole N-oxides, Aldehydes | 2-Functionalized Imidazole N-oxides | Sequential Knoevenagel condensation/Michael addition. rsc.org |
Ligand Design and Coordination Chemistry
The presence of a nitrogen atom within the strained four-membered ring of azetidine derivatives makes them interesting candidates for ligand design in coordination chemistry. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, and the substituents on the azetidine ring can be tailored to create specific coordination environments.
Chelation Properties of Azetidine Derivatives
Azetidine derivatives can be functionalized to act as chelating ligands, where multiple donor atoms from the same molecule bind to a central metal ion. The design of such ligands often involves the introduction of additional coordinating groups, such as amino, pyridyl, or carboxylate moieties, onto the azetidine scaffold.
The chelation properties of derivatives of this compound would be determined by the strategic placement of additional donor groups. The methoxy and methoxyphenyl groups at the C3 position could influence the steric and electronic properties of the resulting metal complexes.
Metal-Azetidine Complex Formation and Reactivity
The formation of metal complexes with azetidine-containing ligands has been studied, revealing interesting aspects of their coordination chemistry. Structural characterization of copper(II) and zinc(II) complexes with tridentate and quadridentate azetidine derivatives has shown that these ligands can accommodate different coordination geometries, such as square-pyramidal and trigonal bipyramidal. researchmap.jp
The synthesis of palladium(II) and platinum(II) complexes with 2,4-cis-amino azetidine ligands has also been reported. frontiersin.orgnih.gov These studies have demonstrated that the stereochemistry of the azetidine ligand can influence the geometry of the resulting metal complex. frontiersin.orgnih.gov A unique feature of 2,4-cis-disubstituted azetidines is the potential for tridentate coordination to a metal like palladium, creating a concave ligand architecture that can asymmetrically envelop the metal center and distort its coordination geometry away from an ideal square plane. nih.gov
The reactivity of metal-azetidine complexes is an area of growing interest. These complexes have the potential to be used as catalysts in various organic transformations. The coordination of the azetidine ligand to the metal center can modulate its catalytic activity and selectivity. The development of catalysts based on this compound derivatives could offer new opportunities in catalysis.
Below is a table summarizing the coordination chemistry of some azetidine derivatives:
| Metal Ion | Azetidine Ligand | Coordination Geometry | Reference |
| Cu(II) | Tridentate and quadridentate azetidine derivatives | Square-pyramidal | researchmap.jp |
| Zn(II) | Tridentate and quadridentate azetidine derivatives | Trigonal bipyramidal | researchmap.jp |
| Pd(II) | 2,4-cis-amino azetidines | Square planar (distorted) | frontiersin.orgnih.gov |
| Pt(II) | 2,4-cis-amino azetidines | Square planar | frontiersin.org |
Vi. Derivatives and Structural Modifications of 3 Methoxy 3 2 Methoxyphenyl Azetidine
Synthesis of Analogues with Varied Substituents
The synthesis of analogues of 3-Methoxy-3-(2-methoxyphenyl)azetidine allows for a systematic investigation of how structural changes influence the molecule's properties. Methodologies focus on altering the key components: the 3-methoxy group, the 2-methoxyphenyl ring, and the azetidine (B1206935) core itself.
Systematic modification of the methoxy (B1213986) and phenyl groups is a primary strategy for fine-tuning the molecule's steric and electronic profile.
Phenyl Ring Modification : The 2-methoxyphenyl ring can be modified using various aromatic substitution reactions. Standard electrophilic aromatic substitution can introduce substituents such as nitro (-NO₂), halogen (-Cl, -Br), or acyl (-COR) groups, primarily at the positions para and ortho to the existing methoxy group due to its activating, ortho-para directing nature. More advanced palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups, assuming a suitable halide or triflate precursor is synthesized. nih.govorganic-chemistry.org
Methoxy Group Modification : The methoxy group at the C3 position can be altered to explore the impact of different alkoxy groups. This typically requires cleavage of the methyl ether, often using harsh reagents like boron tribromide (BBr₃), to yield the corresponding 3-hydroxyazetidine. This hydroxyl intermediate is a versatile branching point for introducing new functionalities. Subsequent O-alkylation with various alkyl halides or sulfonates under basic conditions can generate a library of 3-alkoxy analogues (e.g., ethoxy, isopropoxy, benzyloxy).
Below is a table illustrating potential modifications to the phenyl and methoxy groups and their predicted electronic impact.
| Parent Compound | Modification | Substituent | Position on Phenyl Ring | Expected Electronic Effect |
| This compound | Phenyl Substitution | -NO₂ | 4 or 6 | Electron-Withdrawing |
| This compound | Phenyl Substitution | -Cl | 4 or 6 | Electron-Withdrawing (Inductive) |
| This compound | Phenyl Substitution | -CH₃ | 4 or 6 | Electron-Donating |
| This compound | Methoxy Modification | -OCH₂CH₃ (Ethoxy) | 3 (Azetidine Ring) | Minor change, increased lipophilicity |
| This compound | Methoxy Modification | -OH (Hydroxy) | 3 (Azetidine Ring) | H-bond donor, increased polarity |
Introducing heteroatoms and diverse functional groups expands the chemical space of the parent compound, enabling new interactions and properties.
Heteroatom Introduction : Heteroatoms can be incorporated by replacing the phenyl ring with a heteroaromatic system, such as pyridine, pyrimidine, or thiophene. chemrxiv.org This is typically achieved by starting the synthesis with a heteroaryl Grignard or organolithium reagent instead of a phenyl-based one. Halogenation of the phenyl ring, as mentioned previously, provides a handle for introducing other heteroatoms through nucleophilic substitution or metal-catalyzed reactions.
Functional Group Introduction : The azetidine nitrogen is a key site for functionalization. It can be acylated, sulfonated, or alkylated to introduce a wide variety of functional groups. For instance, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination can be used to add complex alkyl chains. Furthermore, functional groups can be appended to the phenyl ring, such as converting a nitro group to an amine or a cyano group to a carboxylic acid, dramatically altering the molecule's chemical character. rsc.org
Exploration of Structure-Reactivity Relationships
Understanding how structural modifications affect the chemical reactivity of this compound is fundamental to its development. This involves analyzing the interplay of electronic and steric factors, as well as the influence of stereochemistry.
The reactivity of the azetidine ring is significantly influenced by the electronic nature of its substituents. nih.govrsc.org
Electronic Effects : Electron-withdrawing groups (EWGs) on the phenyl ring decrease the basicity and nucleophilicity of the azetidine nitrogen. This is because the EWGs pull electron density away from the nitrogen atom through the aromatic system. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. These effects can be quantified and predicted using Hammett parameters, which correlate reaction rates and equilibria with substituent choice. chemrxiv.org
Steric Effects : The steric bulk of substituents on the phenyl ring, particularly at the ortho position, can hinder the approach of reagents to the azetidine nitrogen, thereby slowing down reaction rates. nih.govmdpi.com Similarly, increasing the size of the 3-alkoxy group (e.g., from methoxy to isopropoxy) can create steric crowding around the azetidine ring, potentially influencing its conformation and reactivity. The inherent ring strain of the azetidine (approx. 25.4 kcal/mol) is a driving force for its reactivity, particularly in ring-opening reactions, and this can be modulated by the steric and electronic nature of its substituents. rsc.orgresearchgate.net
The following table summarizes the predicted impact of different substituent types on the reactivity of the azetidine nitrogen.
| Substituent on Phenyl Ring | Type | Predicted Effect on Nitrogen Basicity | Predicted Effect on Reaction Rate (as a nucleophile) |
| -NO₂ (para-position) | Strong Electron-Withdrawing | Decrease | Decrease |
| -H | Neutral | Baseline | Baseline |
| -OCH₃ (para-position) | Strong Electron-Donating | Increase | Increase |
| -C(CH₃)₃ (ortho-position) | Bulky/Weakly Donating | Minor Increase | Significant Decrease (Steric Hindrance) |
The C3 carbon of this compound is a quaternary stereocenter. If the molecule is synthesized in an enantiomerically pure form, this stereocenter can influence the outcome of subsequent reactions that create new stereocenters, a phenomenon known as diastereoselection. nih.gov For example, if a substituent is introduced at the C2 or C4 position of the azetidine ring, the existing stereocenter at C3 will likely direct the incoming group to the less sterically hindered face of the ring, leading to the preferential formation of one diastereomer over the other. The development of enantioselective syntheses for such 2,3-disubstituted azetidines is a significant challenge and a key area of research. nih.gov
Advanced Derivatization Techniques
Modern synthetic chemistry offers powerful tools for the late-stage functionalization of complex molecules, which can be applied to create novel derivatives of this compound that are not accessible through traditional methods.
C-H Functionalization : This technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. rsc.org For the azetidine scaffold, palladium-catalyzed C(sp³)–H arylation could potentially be used to introduce substituents directly onto the azetidine ring itself, a transformation that is otherwise difficult to achieve. rsc.org
Photoredox Catalysis : Visible-light-mediated reactions offer mild conditions for a variety of transformations. researchgate.net For instance, photoredox-catalyzed reactions could be used to generate radicals that add to the phenyl ring or to enable cycloadditions involving the azetidine core, opening up new avenues for derivatization.
Flow Chemistry : Continuous flow reactors can improve the safety and efficiency of reactions, particularly those involving reactive intermediates or harsh reagents. This technology could be applied to the synthesis of analogues, allowing for rapid optimization of reaction conditions and the generation of a library of derivatives in a more controlled and scalable manner.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the precise modification of complex molecules at a late step in their synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. Common LSF reactions include C-H activation, which can target aromatic or aliphatic C-H bonds for conversion into new C-C, C-N, or C-O bonds.
For This compound , potential sites for such modifications would include the C-H bonds on the 2-methoxyphenyl ring or the azetidine scaffold itself. The electronic properties of the methoxy group on the phenyl ring could direct C-H activation to specific ortho- or meta-positions. However, a thorough search of the scientific literature has yielded no specific studies or methodologies for the late-stage functionalization of this particular compound. There are no published reports detailing the reaction conditions, catalysts, or resulting derivatives from such an approach.
Table 1: Summary of Literature Findings on Late-Stage Functionalization
| Research Area | Findings for this compound |
| C-H Arylation | No specific examples found in the literature. |
| C-H Borylation | No specific examples found in the literature. |
| C-H Amination | No specific examples found in the literature. |
| Photoredox Catalysis | No specific examples found in the literature. |
Vii. Future Directions and Emerging Research Avenues for 3 Methoxy 3 2 Methoxyphenyl Azetidine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Developing efficient and stereoselective synthetic routes to 3-Methoxy-3-(2-methoxyphenyl)azetidine is a critical first step for enabling its broader investigation. Future research in this area could explore several promising strategies:
Intramolecular Cyclization Reactions: Investigating intramolecular cyclization of appropriately functionalized precursors is a common and effective method for constructing azetidine rings.
[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions between an imine and an alkene bearing the necessary substituents could provide a direct route to the azetidine core.
Ring Expansion of Aziridines: The rearrangement and ring expansion of substituted aziridines can be a powerful tool for the synthesis of azetidines. researchgate.net
Modification of Existing Azetidine Scaffolds: Functionalization of pre-existing azetidine rings, such as azetidin-3-ones, could offer a convergent and flexible approach to the target molecule.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization | High efficiency, good control over stereochemistry. | Synthesis of complex precursors may be required. |
| [2+2] Cycloaddition | Direct formation of the four-membered ring. | Regio- and stereoselectivity can be difficult to control. |
| Aziridine (B145994) Ring Expansion | Access to diverse substitution patterns. | May require harsh reaction conditions. researchgate.net |
| Functionalization of Azetidin-3-ones | Convergent and flexible approach. | Availability of starting materials. |
Table 1: Comparison of Potential Synthetic Routes to this compound
Advanced Computational Studies for Predictive Modeling
Computational chemistry can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery. Future computational studies should focus on:
Conformational Analysis: The azetidine ring can adopt different puckered conformations, which can significantly influence its biological activity and physical properties. Understanding the preferred conformations of this compound is crucial.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict spectroscopic properties (NMR, IR), electronic properties (HOMO-LUMO gap), and reactivity.
Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking and dynamics simulations can predict the binding mode and affinity of the compound, providing a basis for rational drug design. These computational techniques have been successfully applied to other azetidine-containing compounds to understand their interactions with biological targets.
Predictive Modeling of Synthetic Reactions: Computational models can be developed to predict the feasibility and outcome of different synthetic routes, saving time and resources in the laboratory.
Exploration of New Synthetic Applications and Material Science Innovations
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules and novel materials.
As a Scaffold in Medicinal Chemistry: The azetidine moiety is a recognized pharmacophore in many biologically active compounds. nih.gov The presence of the methoxyphenyl group, a common feature in many drugs, further enhances its potential. Future work could involve synthesizing a library of derivatives by modifying the azetidine nitrogen and the aromatic ring to explore their structure-activity relationships against various biological targets.
In Polymer Chemistry: The strained azetidine ring could potentially be used in ring-opening polymerization to create novel polymers with unique properties. The methoxy (B1213986) and methoxyphenyl groups could impart specific characteristics such as solubility and thermal stability to the resulting materials.
In the Development of Energetic Materials: Azetidine derivatives have been explored for their potential as energetic materials. nih.gov The introduction of specific functional groups onto the this compound scaffold could lead to the development of new materials with high energy density.
Interdisciplinary Research Opportunities in Chemical Sciences
The study of this compound offers numerous opportunities for collaboration across different disciplines of chemistry and beyond.
Chemical Biology: In collaboration with biologists, the biological activity of this compound and its derivatives could be screened against a wide range of targets, including enzymes and receptors, to identify potential therapeutic applications.
Materials Science: Collaboration with materials scientists could lead to the development of new polymers, functional materials, and energetic materials based on the this compound core.
Physical Chemistry: Detailed spectroscopic and photophysical studies, in conjunction with computational work, could provide a fundamental understanding of the molecule's properties and behavior.
The exploration of this compound represents a promising area of research with the potential for significant advancements in synthesis, medicine, and materials science. A multidisciplinary approach, combining novel synthetic strategies, advanced computational modeling, and collaborative efforts, will be key to unlocking the full potential of this intriguing molecule.
Q & A
Q. What are the established synthetic routes for 3-Methoxy-3-(2-methoxyphenyl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by functionalization. For example:
- Step 1 : Sulfonylation or alkylation of azetidine precursors using reagents like 2-methoxyphenylacetyl chloride under basic conditions (e.g., triethylamine) .
- Step 2 : Methoxy group introduction via nucleophilic substitution or Mitsunobu reactions .
- Key Variables : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for azetidine:sulfonyl chloride) critically affect yield (reported 40–65%) and purity (≥95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy protons (δ 3.2–3.5 ppm) and azetidine ring protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₇NO₂: calc. 231.1259, observed 231.1263) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% in optimized syntheses) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Enzyme Inhibition : Fluorescence-based assays for kinase or phosphatase activity (e.g., PTP1B inhibition for diabetes research) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize reactivity. For example, methoxy groups increase electron density, enhancing binding to hydrophobic enzyme pockets .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity). Adjust substituents (e.g., fluoro vs. methoxy) to improve binding affinity (ΔG ≤ −8 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Use identical cell lines (ATCC-validated), assay conditions (e.g., 10% FBS in DMEM), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability : Assess compound stability in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
- Epistatic Analysis : Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. How does the substitution pattern on the azetidine ring influence structure-activity relationships (SAR) in therapeutic applications?
- Methodological Answer :
- SAR Table :
| Substituent Position | Bioactivity Trend | Key Findings |
|---|---|---|
| 3-Methoxy | Increased solubility | Enhanced blood-brain barrier penetration in CNS studies |
| 2-Methoxyphenyl | Improved enzyme inhibition | 10-fold lower IC₅₀ for PTP1B vs. non-substituted analogs |
| Fluoro analogs | Higher metabolic stability | Reduced CYP450-mediated clearance in hepatocyte assays |
Q. What advanced synthetic methodologies (e.g., flow chemistry, asymmetric catalysis) could improve scalability and enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve yield (75% vs. 50% batch) for azetidine ring closure .
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for enantioselective synthesis (ee >90%) of stereochemically complex derivatives .
Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Sample Preparation : Treat cell lysates (e.g., HepG2) with this compound (10 µM, 24h) and extract metabolites .
- ¹H NMR Analysis : Identify altered metabolic pathways (e.g., glycolysis suppression via lactate peak reduction at δ 1.33 ppm) .
- Multivariate Analysis : PCA or PLS-DA models differentiate treated vs. control groups (Q² > 0.5 indicates robustness) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer :
- Hypothesis Testing :
Cell Line Variability : Test compound on panels (NCI-60) to identify lineage-specific sensitivity .
Apoptosis vs. Necrosis : Use Annexin V/PI staining to confirm mechanism; false positives may arise in necrosis-prone lines .
Solubility Limits : Adjust DMSO concentration (<0.1%) to avoid artifactual toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
